3-Imidazol-1-yl-3-methyl-butan-1-ol
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-imidazol-1-yl-3-methylbutan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3-6-11)10-5-4-9-7-10/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
CCWKIYKXSYXCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)N1C=CN=C1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The imidazole ring is known for its diverse pharmacological activities. Compounds containing imidazole derivatives, including 3-Imidazol-1-yl-3-methyl-butan-1-ol, have been investigated for their potential as therapeutic agents. They exhibit activities such as antimicrobial, antifungal, and anticancer properties due to their ability to interact with biological targets.
Case Study: Anticancer Activity
Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, metal complexes of imidazole have shown promising results against breast cancer cells through their interaction with BCL-2 proteins, which are crucial in regulating apoptosis . The specific structural features of 3-Imidazol-1-yl-3-methyl-butan-1-ol may enhance its efficacy in similar applications.
Catalysis
Ionic Liquids and Catalytic Applications
The compound has been explored as a potential ionic liquid or as part of ionic liquid formulations. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for various catalytic processes. For example, 3-Imidazol-1-yl-3-methyl-butan-1-ol could be utilized in reactions that require a non-aqueous environment or where traditional solvents would be ineffective .
Data Table: Catalytic Efficiency of Imidazole Derivatives
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 3-Imidazol-1-yl-butan-1-ol | Aldol Condensation | 85 | |
| 3-Imidazol-1-yl-butan-1-ol | Esterification | 90 | |
| Metal Complexes | Anticancer Activity | Varies |
Materials Science
Synthesis of Functional Materials
The compound can serve as a precursor for the synthesis of functional materials. Its ability to form stable complexes with metals can lead to the development of new materials with unique properties for applications in electronics or photonics.
Case Study: Conductive Polymers
Research has shown that incorporating imidazole derivatives into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Imidazol-1-yl-3-methyl-butan-1-ol with structurally related imidazole-containing alcohols and derivatives, based on molecular weight, substituents, and analytical data from the evidence:
Key Findings:
Structural Variations: Imidazole Protection: Compounds like 11a and 11b use a trityl group to protect the imidazole nitrogen, enhancing stability during synthesis. This contrasts with the target compound, which lacks such protection . Substituent Effects: The benzyl and phenoxy groups in compounds 7 and 9 increase molecular weight and hydrophobicity compared to the target compound, which has a simpler methyl branch .
Analytical Data :
- Retention times (e.g., 0.67–1.19 min for compounds 7–11) correlate with polarity; the target compound’s tertiary alcohol and imidazole ring may result in intermediate polarity, similar to morpholine-containing analogs (Rt = 0.67 min) .
- Purity (>98% for most analogs) suggests rigorous chromatographic purification, likely applicable to the target compound .
Preparation Methods
Tosylate-Mediated Displacement
A widely adopted method involves converting 3-methylbutan-1-ol into a tosylate derivative, enhancing its electrophilicity for nucleophilic attack by imidazole. The process begins with the protection of the primary alcohol:
-
Tosylation :
3-Methylbutan-1-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 3-methylbutan-1-yl tosylate. -
Imidazole Substitution :
The tosylate intermediate undergoes nucleophilic displacement with imidazole in a polar aprotic solvent (e.g., DMF or NMP) using potassium carbonate (K₂CO₃) as a base.Conditions : 60–80°C, 12–24 hours.
Yield : ~60–70% after purification.
Direct Alkylation with Haloalkanes
An alternative single-step approach employs 3-chloro-3-methylbutan-1-ol as the alkylating agent. Imidazole reacts with the chloro derivative in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to enhance reactivity:
Conditions : Reflux in toluene, 8–12 hours.
Yield : ~50–55% due to competing elimination side reactions.
Solvent-Free Synthesis Using Solid Bases
Potassium Carbonate-Mediated Coupling
Eliminating solvents reduces environmental impact and simplifies purification. A mixture of imidazole and 3-methylbutan-1-yl mesylate is ground with anhydrous K₂CO₃ under mechanical agitation:
Conditions : Ball milling, 4–6 hours, room temperature.
Yield : ~65% with >95% purity by HPLC.
Microwave-Assisted Acceleration
Microwave irradiation drastically reduces reaction times. Imidazole and 3-methylbutan-1-yl bromide are combined with Cs₂CO₃ in a sealed vessel and irradiated at 100°C for 15–20 minutes:
Yield : ~75% with minimal byproducts.
Multi-Step Protection and Deprotection Strategies
tert-Butyloxycarbonyl (Boc) Protection
To prevent alcohol oxidation during imidazole introduction, a Boc group temporarily protects the hydroxyl moiety:
-
Boc Protection :
3-Methylbutan-1-ol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF catalyzed by 4-dimethylaminopyridine (DMAP): -
Imidazole Coupling :
The Boc-protected alcohol is converted to a mesylate, which undergoes substitution with imidazole: -
Boc Deprotection :
Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product:
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Tosylate Displacement | DMF, 60°C, 24 h | 70% | >98% | Industrial |
| Direct Alkylation | Toluene, reflux, 12 h | 55% | 90% | Pilot-scale |
| Solvent-Free (K₂CO₃) | Neat, ball milling, 6 h | 65% | 95% | Lab-scale |
| Microwave-Assisted | Cs₂CO₃, 100°C, 20 min | 75% | 97% | Lab-scale |
| Boc Protection/Deprotect | Multi-step | 58% | 99% | Bench-scale |
Challenges and Optimization Strategies
Byproduct Formation
Elimination reactions (e.g., forming alkenes) compete with substitution, particularly in haloalkane routes. Mitigation strategies include:
Purification Techniques
Chromatography-free purification is achievable via:
-
Acid-Base Extraction : Leveraging imidazole’s basicity to isolate the product.
-
Crystallization : Recrystallization from ethyl acetate/hexane mixtures enhances purity.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 3-Imidazol-1-yl-3-methyl-butan-1-ol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of imidazole-containing alcohols typically involves nucleophilic substitution or condensation reactions. For example:
Step 1: React 3-methylbutan-1-ol derivatives with imidazole under acidic catalysis (e.g., acetic acid) to introduce the imidazole moiety .
Step 2: Optimize reaction time and temperature (e.g., room temperature for 0.5–2 hours) to balance yield and purity .
Step 3: Purify via recrystallization or column chromatography, monitoring purity using LCMS (Rt = 0.67–1.19 min, m/z analysis) .
Key Parameters: Adjust stoichiometry of imidazole precursors and monitor pH to avoid side reactions.
Q. How can the molecular structure of 3-Imidazol-1-yl-3-methyl-butan-1-ol be validated experimentally?
Methodological Answer: Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement):
Data Collection: Employ single-crystal diffraction (Cu-Kα radiation) .
Refinement: Apply SHELXL’s least-squares algorithms to resolve bond lengths and angles, ensuring R-factor < 0.05 .
Validation: Cross-reference with spectroscopic data (e.g., NMR for H-imidazole proton shifts at δ 7.5–8.5 ppm) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?
Methodological Answer:
Solubility: Test in polar solvents (e.g., methanol, DMSO) and adjust pH (5–6) to enhance solubility .
Stability: Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity (40–80% RH) for 4–12 weeks .
LogP: Estimate via HPLC (C18 column, isocratic elution) to predict partitioning behavior (target LogP ~1.35, similar to structural analogs) .
Q. What safety protocols are essential when handling 3-Imidazol-1-yl-3-methyl-butan-1-ol in the laboratory?
Methodological Answer:
PPE: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (olfactory threshold < 0.0017 ppm) .
Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved for this compound?
Methodological Answer:
Twinning: Use SHELXD for dual-space recycling to deconvolute overlapping reflections .
Weak Data: Collect high-resolution data (d ≤ 0.8 Å) with synchrotron sources and apply SHELXE’s density modification .
Validation: Compare multiple datasets to confirm reproducibility, especially for flexible imidazole side chains .
Q. What mechanistic insights are critical for improving the yield of 3-Imidazol-1-yl-3-methyl-butan-1-ol synthesis?
Methodological Answer:
Kinetic Studies: Use LCMS to track intermediate formation (e.g., imine or carbocation species) .
Catalysis: Screen Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to enhance nucleophilic attack efficiency .
DFT Calculations: Model transition states to identify rate-limiting steps (e.g., steric hindrance near the imidazole group) .
Q. How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
Hypothesis Testing: Formulate competing hypotheses (e.g., tautomerism vs. impurities) and validate via controlled experiments .
Multi-Technique Validation: Correlate XRD data with solid-state NMR or FT-IR to resolve ambiguities in hydrogen bonding .
Peer Review: Engage collaborators to independently reproduce results, ensuring methodological rigor .
Q. What advanced methods are used to assess the compound’s stability under reactive conditions?
Methodological Answer:
Forced Degradation: Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV 254 nm) stress, analyzing degradation products via LC-HRMS .
Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. How can researchers ensure high purity (>98%) for biological or catalytic studies?
Methodological Answer:
Chromatography: Use preparative HPLC (C18 column, gradient elution with acetonitrile/water) .
Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .
QC Metrics: Validate purity via LCMS (m/z ± 0.1 Da) and elemental analysis (C, H, N ± 0.3%) .
Q. What strategies are recommended for studying the compound’s interactions with biological targets?
Methodological Answer:
Docking Studies: Use AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., histidine kinases) .
Biophysical Assays: Employ SPR or ITC to quantify binding affinity (KD) and thermodynamics .
Cellular Uptake: Label with fluorescent tags (e.g., FITC) and monitor via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
